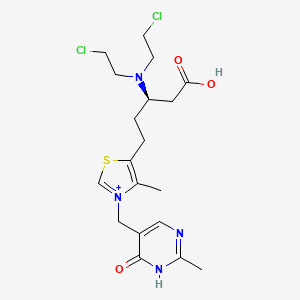
N'-(4-Methoxybenzyl)-N,N-Dimethylpropan-1,3-diamin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds related to N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine often involves complex processes that yield various dimeric and heterodinuclear complexes. These methods include the use of lanthanide elements and various organic reactions to create compounds with unique magnetic and structural properties (Wang et al., 2010).
Molecular Structure Analysis
The molecular structure of derivatives closely related to N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine reveals complex arrangements. X-ray crystallography has been a crucial tool in determining the spatial arrangement of atoms within these molecules, showcasing dimeric units and various coordination geometries, such as distorted square-pyramidal and octahedral environments (Karahan et al., 2016; Khalaji et al., 2013).
Chemical Reactions and Properties
The chemical reactivity of N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine and its derivatives includes the formation of Schiff bases and coordination complexes with metals. These reactions are pivotal for synthesizing materials with potential magnetic, catalytic, and electrochromic properties. The Schiff base reactions, in particular, demonstrate the compound's ability to form stable complexes with transition metals, leading to diverse chemical behaviors and applications (Yamaguchi et al., 2008; Liou & Chang, 2008).
Physical Properties Analysis
The physical properties of compounds similar to N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine, such as solubility, thermal stability, and morphological characteristics, have been studied to understand their potential applications in various fields. These studies have shown that such compounds are amorphous, have good solubility in organic solvents, and exhibit high thermal stability, making them suitable for high-temperature applications and as components in organic electronic devices (Liou & Chang, 2008).
Chemical Properties Analysis
The chemical properties of N'-(4-methoxybenzyl)-N,N-dimethylpropane-1,3-diamine derivatives, including their electrochromic, magnetic, and catalytic behaviors, highlight their versatility. These properties are influenced by the molecular structure, the nature of substituents, and the type of metal ions present in the complexes. Studies reveal that these compounds can serve as electrochromic materials, exhibit antiferromagnetic or ferromagnetic behaviors, and act as catalysts in oxidation reactions, underscoring their significance in materials science and catalysis (Ribas et al., 1994; Bermejo et al., 2017).
Wissenschaftliche Forschungsanwendungen
Synthese von Thiosemicarbazon-Derivaten
Diese Verbindung dient als Vorläufer bei der Synthese von Thiosemicarbazon-Derivaten. Diese Derivate zeigen, wenn sie mit Metallen wie Ruthenium komplexiert werden, potenzielle zytotoxische Eigenschaften. Solche Komplexe werden auf ihre Fähigkeit untersucht, das Zellwachstum in verschiedenen Krebszelllinien zu hemmen, was einen Weg für die Entwicklung neuer Krebsmedikamente bietet .
Organometallische Chemie
In der organometallischen Chemie wird „N'-(4-Methoxybenzyl)-N,N-Dimethylpropan-1,3-diamin“ verwendet, um Komplexe mit Metallen zu erzeugen. Diese Komplexe werden auf ihr Redoxverhalten analysiert, das entscheidend ist, um ihre Reaktivität und potenzielle Anwendungen in der Katalyse oder als Sensoren zu verstehen .
Entwicklung sekundärer Amine
Die Verbindung wird bei der effizienten Eintopfsynthese von sekundären Aminen, insbesondere Pyrazolderivaten, eingesetzt. Diese Amine sind in der Wirkstoffforschung und organischen Synthese wertvoll, da sie als Vorläufer für Pharmazeutika und bioaktive Moleküle dienen .
Lösungsmittelfreie Kondensationsreaktionen
Sie spielt eine Rolle bei lösungsmittelfreien Kondensationsreaktionen, die für die grüne Chemie von Bedeutung sind. Diese Methode reduziert den Einsatz schädlicher Lösungsmittel in der chemischen Synthese, wodurch der Prozess umweltfreundlicher wird .
Reduktive Aminierungsverfahren
„this compound“ ist an reduktiven Aminierungsverfahren beteiligt, die in der pharmazeutischen Industrie von entscheidender Bedeutung sind, um C–N-Bindungen zu bilden. Dieser Prozess ist aufgrund seiner einfachen Handhabung und breiten Anwendbarkeit beliebt .
Synthese von heterocyclischen Verbindungen
Die Verbindung ist entscheidend bei der Synthese von heterocyclischen Verbindungen wie Benzo[de]anthracen-7-on-Derivaten. Diese Verbindungen haben verschiedene Anwendungen, unter anderem in Farbstoffen, Pigmenten und organischen Halbleitern .
Safety and Hazards
Wirkmechanismus
- Its primary targets include:
- QTC-4-MeOBnE modulates its targets, leading to specific effects:
- QTC-4-MeOBnE impacts:
- Cellular Effects :
Target of Action
Mode of Action
Biochemical Pathways
Result of Action
Eigenschaften
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-15(2)10-4-9-14-11-12-5-7-13(16-3)8-6-12/h5-8,14H,4,9-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKAUMPOVXIWSMV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCCNCC1=CC=C(C=C1)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-Pyridinecarboxylic acid [2-[2-(difluoromethoxy)anilino]-2-oxoethyl] ester](/img/structure/B1229884.png)


![N,N-dimethyl-3-[[4-(4-nitrophenyl)-1-piperazinyl]-oxomethyl]-4-(1-pyrrolidinyl)benzenesulfonamide](/img/structure/B1229890.png)

![(2S)-2-[4-[(3R,12S)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoylamino]-3-(4-hydroxyphenyl)propanoic acid](/img/structure/B1229892.png)



![7-[(1R,2R,3R)-3-hydroxy-2-[(3S)-3-hydroxyocta-1,7-dienyl]-5-oxocyclopentyl]hept-5-enoic acid](/img/structure/B1229902.png)
![N-tert-butyl-2-[2-methoxy-4-[(2-phenylethylamino)methyl]phenoxy]acetamide](/img/structure/B1229904.png)
![5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one](/img/structure/B1229905.png)
![2-[2-[(1-ethoxy-1-oxo-4-phenylbutan-2-yl)amino]propanoyl]-6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-3-carboxylic acid](/img/structure/B1229906.png)